molecular formula C8H11Cl2N7O3 B14761343 UCD74A Hydrochloride

UCD74A Hydrochloride

Cat. No.: B14761343
M. Wt: 324.12 g/mol
InChI Key: DAXTZYIVXWPBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UCD74A Hydrochloride is a glycinyl-substituted derivative of amiloride, a diuretic and sodium channel inhibitor. Synthesized by replacing the C(5)-amino group of amiloride with glycine, UCD74A retains inhibitory activity against plasmalemmal targets such as urokinase plasminogen activator (uPA) and the type 1 sodium-proton exchanger (NHE1) . However, its cell-impermeant nature limits its biological effects to extracellular targets, rendering it cytostatic rather than cytotoxic . UCD74A has been studied extensively in cancer models, particularly gliomas, where it inhibits proliferation without inducing cell death . Its structural modifications, aimed at enhancing specificity, contrast with more hydrophobic analogs like UCD38B, which exhibit intracellular activity .

Properties

Molecular Formula

C8H11Cl2N7O3

Molecular Weight

324.12 g/mol

IUPAC Name

2-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]amino]acetic acid;hydrochloride

InChI

InChI=1S/C8H10ClN7O3.ClH/c9-4-6(13-1-2(17)18)15-5(10)3(14-4)7(19)16-8(11)12;/h1H2,(H,17,18)(H3,10,13,15)(H4,11,12,16,19);1H

InChI Key

DAXTZYIVXWPBGS-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)NC1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N.Cl

Origin of Product

United States

Preparation Methods

The exact synthetic routes and reaction conditions are proprietary and often customized by specialized chemical synthesis companies . Industrial production methods are not widely documented, but they generally involve large-scale synthesis techniques to ensure high purity and yield.

Chemical Reactions Analysis

UCD74A Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

UCD74A Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in cellular studies to inhibit urokinase plasminogen activator, which plays a role in cell migration and tissue remodeling.

    Medicine: Investigated for its potential therapeutic effects in conditions where inhibition of urokinase plasminogen activator is beneficial, such as cancer metastasis.

    Industry: Utilized in the development of new chemical processes and products.

Mechanism of Action

UCD74A Hydrochloride exerts its effects by inhibiting urokinase plasminogen activator, which is involved in the conversion of plasminogen to plasmin. This inhibition prevents the breakdown of fibrin clots, thereby affecting processes like cell migration and tissue remodeling. The molecular targets include the active site of urokinase plasminogen activator and associated pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

UCD74A and its analogs differ primarily in substitutions at the C(5)-amino group of the amiloride backbone:

  • Amiloride: Parent compound with a free C(5)-amino group; modest cell permeability .
  • UCD74A : Glycinyl substitution at C(5), reducing hydrophobicity and conferring cell impermeability .
  • UCD38B : Benzyl alcohol added to UCD74A’s glycine carboxylate, increasing hydrophobicity and cell permeability .

Table 1: Structural and Functional Comparison

Compound C(5) Substitution Hydrophobicity Cell Permeability
Amiloride -NH₂ Low Moderate
UCD74A Glycine Low Negligible
UCD38B Benzyl-glycinyl High High

Table 2: Functional Outcomes in Glioma Models

Compound Cytostatic/Cytotoxic Cell Death Mechanism Key Molecular Targets
UCD74A Cytostatic None Extracellular uPA, NHE1
UCD38B Cytotoxic AIF-mediated necrosis Intracellular uPA, mitochondria
Amiloride Weak cytostatic None NHE1, sodium channels
Antifungal Activity

This contrasts with HMA, which disrupts fungal pH homeostasis via NHE inhibition .

Table 3: Antifungal Activity Comparison

Compound Antifungal Activity (Alone) Synergy with Azoles
UCD74A None None
UCD38B None Minimal
HMA Yes Yes
Research Implications
  • UCD74A serves as a critical tool for studying extracellular uPA/NHE1 roles, distinguishing membrane-bound vs. intracellular effects .
  • UCD38B highlights the importance of hydrophobicity in drug design, enabling intracellular target engagement and AIF-driven cytotoxicity .
  • Limitations : UCD74A’s impermeability restricts therapeutic utility, while UCD38B’s cytotoxicity may require precise targeting to avoid off-tumor effects .

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